molecular formula C11H21N5O B2591901 3-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2101198-08-5

3-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2591901
CAS No.: 2101198-08-5
M. Wt: 239.323
InChI Key: AGGXTQICIJKDMM-UHFFFAOYSA-N
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Description

3-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound with a complex structure that includes a pyrazole ring, an amino group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Dimethylaminoethyl Side Chain: This step involves the reaction of the pyrazole intermediate with 2-(dimethylamino)ethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-[2-(dimethylamino)ethyl]benzamide: Shares the dimethylaminoethyl side chain but has a different core structure.

    N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide: Similar pyrazole core but lacks the amino group.

Uniqueness

3-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-N-[2-(dimethylamino)ethyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c1-8(2)16-9(7-10(12)14-16)11(17)13-5-6-15(3)4/h7-8H,5-6H2,1-4H3,(H2,12,14)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGXTQICIJKDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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